molecular formula C10H16ClNOSi B14378256 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile CAS No. 89448-38-4

1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile

Cat. No.: B14378256
CAS No.: 89448-38-4
M. Wt: 229.78 g/mol
InChI Key: OPPKKZLQOJRPNP-UHFFFAOYSA-N
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Description

1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[211]hexane-2-carbonitrile is a compound that belongs to the bicyclo[211]hexane family These compounds are characterized by their unique bicyclic structure, which makes them valuable in various fields of scientific research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Photocatalytic cycloaddition reactions are particularly useful in this context, providing a unified approach to synthesizing various substituted bicyclo[2.1.1]hexanes .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Photocatalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[2.1.1]hexanes, while oxidation and reduction reactions can lead to different functionalized derivatives .

Mechanism of Action

The mechanism by which 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile exerts its effects involves several molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. The presence of the chloro, trimethylsilyl, and carbonitrile groups further enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[21The combination of the bicyclic structure with the chloro, trimethylsilyl, and carbonitrile groups makes it a versatile and valuable compound in various fields of research and industry .

Properties

CAS No.

89448-38-4

Molecular Formula

C10H16ClNOSi

Molecular Weight

229.78 g/mol

IUPAC Name

1-chloro-2-trimethylsilyloxybicyclo[2.1.1]hexane-2-carbonitrile

InChI

InChI=1S/C10H16ClNOSi/c1-14(2,3)13-10(7-12)6-8-4-9(10,11)5-8/h8H,4-6H2,1-3H3

InChI Key

OPPKKZLQOJRPNP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CC2CC1(C2)Cl)C#N

Origin of Product

United States

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